tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H19N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a pyridin-2-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Pyridin-2-ylamino Group: The pyridin-2-ylamino group is introduced via nucleophilic substitution reactions using pyridine derivatives.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridin-2-ylamino group to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: Explored as a potential scaffold for the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-ylamino)azetidine-1-carboxylate
Comparison:
- Structural Differences: The position and nature of the substituents on the azetidine ring and the pyridine ring vary among these compounds.
- Unique Properties: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate is unique due to the specific positioning of the pyridin-2-ylamino group, which can influence its reactivity and binding properties.
- Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly suitable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)15-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJVJRBBQFVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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